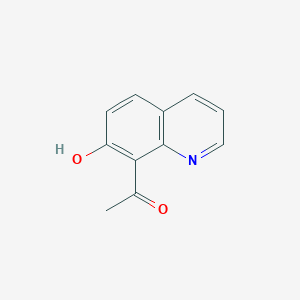

1-(7-Hydroxyquinolin-8-yl)ethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

1146298-54-5 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-(7-hydroxyquinolin-8-yl)ethanone |

InChI |

InChI=1S/C11H9NO2/c1-7(13)10-9(14)5-4-8-3-2-6-12-11(8)10/h2-6,14H,1H3 |

InChI Key |

CXQLDWCDCHMMOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1N=CC=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 7 Hydroxyquinolin 8 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis

Detailed analysis of the ¹H and ¹³C NMR spectra provides the foundational data for the structural assignment of 1-(7-Hydroxyquinolin-8-yl)ethan-1-one. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of each nucleus.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the methyl protons of the acetyl group. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicities) provide information about neighboring protons.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule, including the carbonyl carbon of the acetyl group and the carbons of the quinoline core.

Interactive Table: ¹H and ¹³C NMR Spectral Data

| Atom | ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| -CH₃ | Data not available in search results | Data not available in search results |

| C=O | - | Data not available in search results |

| H-2 | Data not available in search results | Data not available in search results |

| H-3 | Data not available in search results | Data not available in search results |

| H-4 | Data not available in search results | Data not available in search results |

| H-5 | Data not available in search results | Data not available in search results |

| H-6 | Data not available in search results | Data not available in search results |

| C-2 | - | Data not available in search results |

| C-3 | - | Data not available in search results |

| C-4 | - | Data not available in search results |

| C-4a | - | Data not available in search results |

| C-5 | - | Data not available in search results |

| C-6 | - | Data not available in search results |

| C-7 | - | Data not available in search results |

| C-8 | - | Data not available in search results |

| C-8a | - | Data not available in search results |

Specific experimental data for chemical shifts, multiplicities, and coupling constants for this compound were not available in the consulted research articles. The table structure is provided as a template for displaying such data when available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unequivocally establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to one another. For this compound, COSY spectra would confirm the connectivity of the protons on the quinoline ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of a proton signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is instrumental in piecing together the molecular structure by connecting different spin systems. For instance, an HMBC correlation would be expected between the methyl protons of the acetyl group and the carbonyl carbon, as well as the C-8 carbon of the quinoline ring.

Specific 2D NMR correlation data for this compound were not found in the available literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy of Carbonyl and Hydroxyl Stretching Frequencies

The FTIR spectrum of this compound is distinguished by key absorption bands that signify its primary functional groups. The most prominent of these are the stretching vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups.

Hydroxyl (-OH) Stretching: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding.

Carbonyl (C=O) Stretching: A strong, sharp absorption peak corresponding to the C=O stretch of the ketone is expected in the range of 1680-1650 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group.

Interactive Table: Characteristic FTIR Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | Data not available in search results |

| Carbonyl (C=O) | Stretching | Data not available in search results |

| Aromatic C-H | Stretching | Data not available in search results |

| Aromatic C=C | Stretching | Data not available in search results |

Specific experimental FTIR data for this compound were not available in the searched scientific literature.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the quinoline ring breathing modes and other skeletal vibrations. This technique is especially useful for studying the molecular framework and can provide insights into the crystalline structure and polymorphism.

No specific Raman spectral data for this compound could be located in the reviewed literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₉NO₂), the high-resolution mass spectrum would confirm the exact mass and elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the acetyl group or other characteristic fragments of the quinoline core, providing further structural confirmation.

Interactive Table: Mass Spectrometry Data

| Technique | Ion | Calculated m/z | Observed m/z |

| High-Resolution MS | [M+H]⁺ | Data not available in search results | Data not available in search results |

| Electron Ionization MS | [M]⁺ | Data not available in search results | Data not available in search results |

Specific experimental mass spectrometry data for this compound were not found in the search results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of an unambiguous elemental composition.

For this compound (C₁₁H₉NO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). The expected monoisotopic mass would be compared against the experimentally measured value. A typical HRMS experiment, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would confirm the elemental formula and thus the successful synthesis of the target molecule.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.0601 |

| [M+Na]⁺ | C₁₁H₉NNaO₂⁺ | 210.0525 |

| [M-H]⁻ | C₁₁H₈NO₂⁻ | 186.0561 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, key fragmentation pathways would likely involve the cleavage of the acetyl group. The loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion, or the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), are common fragmentation routes for acetylated compounds. Cleavage of the quinoline ring system would also produce a series of diagnostic ions that could be used to confirm the positions of the hydroxyl and acetyl substituents. Analyzing these fragments allows for the unambiguous confirmation of the compound's connectivity and structure.

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitionsresearchgate.netajchem-a.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The absorption bands correspond to electronic transitions from the ground state to various excited states. The parent compound, 8-hydroxyquinoline (B1678124), exhibits characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic system. researchgate.netajchem-a.comresearchgate.net

For this compound, the introduction of the acetyl group at the 8-position is expected to influence the electronic distribution and, consequently, the absorption spectrum. The acetyl group, being an electron-withdrawing group, could cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) compared to 7-hydroxyquinoline (B1418103). The spectrum would likely display distinct bands corresponding to transitions localized on the quinoline ring system, potentially modulated by intramolecular hydrogen bonding between the 7-hydroxyl group and the acetyl carbonyl oxygen. The solvent environment can also significantly impact the position and intensity of these absorption bands due to solute-solvent interactions.

Table 2: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Electronic Transition |

|---|---|---|

| ~250-260 | Data not available | π→π* |

| ~310-330 | Data not available | π→π* |

| ~360-380 | Data not available | n→π* |

Steady-State and Time-Resolved Fluorescence Spectroscopyniscpr.res.innih.govmdpi.com

Fluorescence spectroscopy is a highly sensitive technique that probes the emission of light from a molecule after it has been electronically excited. Many 8-hydroxyquinoline derivatives are known to be fluorescent. scispace.comrroij.comnih.gov The fluorescence properties, including the emission maximum (λem), quantum yield (ΦF), and fluorescence lifetime (τF), are highly sensitive to the molecular structure and environment.

The parent 8-hydroxyquinoline is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen. mdpi.comscispace.comrroij.com For this compound, the photophysical behavior would be influenced by the specific substitution pattern. The presence of the acetyl group and the position of the hydroxyl group would dictate the potential for ESIPT or other non-radiative decay pathways that compete with fluorescence. Time-resolved fluorescence spectroscopy would provide the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state processes.

Table 3: Hypothetical Photophysical Properties of this compound

| Parameter | Value | Description |

|---|---|---|

| Excitation Max (λex) | Data not available | Wavelength of maximum light absorption |

| Emission Max (λem) | Data not available | Wavelength of maximum fluorescence emission |

| Stokes Shift | Data not available | Difference between λex and λem |

| Quantum Yield (ΦF) | Data not available | Efficiency of fluorescence process |

| Lifetime (τF) | Data not available | Duration of the excited state |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determinationnih.govresearchgate.net

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and torsional angles with very high precision.

A successful crystallographic analysis of this compound would provide definitive proof of its molecular structure. It would reveal the planarity of the quinoline ring system and the orientation of the acetyl and hydroxyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.govresearchgate.net This information is invaluable for understanding the solid-state properties of the material and for structure-property relationship studies.

Table 4: Illustrative Crystallographic Data Parameters for a Molecular Crystal

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | 4 |

| R-factor | Data not available |

Conclusion

1-(7-Hydroxyquinolin-8-yl)ethan-1-one represents an intriguing yet underexplored member of the substituted quinoline (B57606) family. While specific research on this compound is limited, its chemical structure provides a strong basis for predicting its synthesis, properties, and potential applications. The likely synthetic route via the Fries rearrangement of 7-acetoxyquinoline is a testament to classic organic reactions' enduring utility. The compound's most notable predicted feature is its capacity for metal chelation, which opens up avenues for its use in analytical, medicinal, and materials chemistry. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential and solidify its place within the vast and ever-expanding field of heterocyclic chemistry.

Coordination Chemistry of 1 7 Hydroxyquinolin 8 Yl Ethan 1 One As a Chelating Ligand

Ligand Design Principles and Chelation Sites

The specific arrangement of functional groups in 1-(7-Hydroxyquinolin-8-yl)ethan-1-one dictates its behavior as a chelating ligand. Unlike the well-documented N,O-bidentate coordination of 8-hydroxyquinoline (B1678124), this molecule is designed with a hydroxyl group at the 7-position and an acetyl group at the 8-position. This geometry creates a coordination pocket involving two oxygen donor atoms.

This compound acts as a bidentate chelating ligand through an O,O-donor atom set. The primary coordination sites are the oxygen atom of the deprotonated hydroxyl group at the C-7 position and the carbonyl oxygen atom from the acetyl group at the C-8 position. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the adjacent carbonyl oxygen are perfectly positioned to form a stable five-membered chelate ring with a central metal ion. This O,O-coordination mode is distinct from the N,O-chelation typical of its isomer, 8-hydroxyquinoline.

The coordination process is initiated by the deprotonation of the C-7 hydroxyl group, making the phenoxide oxygen a primary, anionic donor site that forms a strong covalent bond with the metal ion. The carbonyl oxygen of the C-8 acetyl group then acts as the second, neutral donor site, completing the chelate ring. The stability of the resulting metal complex is enhanced by the formation of this five-membered ring, a thermodynamically favorable arrangement in coordination chemistry. The involvement of both the "hard" anionic phenoxide donor and the "borderline" neutral carbonyl donor allows this ligand to coordinate with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, which is a prerequisite for coordination.

While extensive studies on the coordination of this compound with a wide range of metals are not broadly documented, its O,O-donor set makes it a suitable ligand for various main group and transition metal ions that exhibit a preference for oxygen donors.

Cu(II): Copper(II) complexes are readily formed, often resulting in square planar or distorted octahedral geometries.

Zn(II): Zinc(II), with its d10 configuration, typically forms tetrahedral or octahedral complexes with such ligands.

Al(III): As a hard metal ion, Aluminum(III) shows a high affinity for oxygen donor ligands and is expected to form stable, colorless octahedral complexes.

Pd(II): Palladium(II) typically favors square planar geometry, and complexes with bidentate O,O-donors can be synthesized. mdpi.com

Ag(I): Silver(I) is more flexible in its coordination geometry, often forming linear or tetrahedral complexes. Its interaction with O,O-donor ligands is feasible, though it often shows a preference for softer donor atoms. ajchem-a.comajchem-a.com

The synthesis usually involves mixing stoichiometric amounts of the ligand and the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727).

The metal-to-ligand stoichiometry is a critical aspect of the resulting complex. For divalent metal ions (M2+) like Cu(II) and Zn(II), 1:2 (metal:ligand) complexes are commonly formed, leading to a general formula of [M(L)2]. In such cases, if no other ligands (like water or solvent molecules) are involved in the coordination sphere, a tetrahedral or square planar geometry can be expected.

For trivalent ions like Al(III), a 1:3 stoichiometry is common, resulting in neutral, stable [Al(L)3] complexes with an octahedral geometry. In some instances, particularly in aqueous solutions, water molecules can also act as co-ligands, leading to mixed-ligand complexes and often resulting in octahedral geometries, such as [M(L)2(H2O)2]. scirp.orgscirp.org The specific geometry is determined by the electronic configuration of the metal ion, the steric bulk of the ligand, and the reaction conditions. Techniques such as X-ray crystallography, elemental analysis, and spectroscopic methods are employed to confirm these structural details.

| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry |

|---|---|---|

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |

| Zn(II) | 1:2 | Tetrahedral, Octahedral |

| Al(III) | 1:3 | Octahedral |

| Pd(II) | 1:2 | Square Planar |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal center. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide distinct signatures of these interactions.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound shows characteristic changes. The broad absorption band corresponding to the O-H stretch of the hydroxyl group (typically around 3400-3200 cm-1) disappears, confirming its deprotonation. ijacskros.com A significant shift of the C=O stretching frequency of the acetyl group to a lower wavenumber (lower energy) is also expected. This red-shift is a clear indication of the coordination of the carbonyl oxygen to the metal center, as the bond order of the C=O group decreases upon electron donation to the metal. Furthermore, new absorption bands at lower frequencies (typically below 600 cm-1) appear, which are attributed to the formation of new Metal-Oxygen (M-O) bonds. ijacskros.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand is characterized by absorption bands in the UV region arising from π→π* and n→π* transitions within the quinoline (B57606) ring and the carbonyl group. Upon coordination to a metal ion, these bands often shift in wavelength (typically a bathochromic or red shift) and may change in intensity. For transition metal complexes, new absorption bands may appear in the visible region. These new bands are often due to ligand-to-metal charge transfer (LMCT) or, in the case of metals with d-electrons like Cu(II), d-d transitions, which are responsible for the color of these complexes. ajchem-a.comscirp.org

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Coordination |

|---|---|---|

| Infrared (IR) | Broad ν(O-H) band; Sharp ν(C=O) band | Disappearance of ν(O-H); Red-shift of ν(C=O); Appearance of new ν(M-O) bands |

| UV-Visible (UV-Vis) | π→π* and n→π* transitions in UV region | Shift in ligand-based transitions; Appearance of new LMCT or d-d bands in the visible region |

Shifts in UV-Vis Absorption and Emission Spectra Upon Complexation

Specific data detailing the shifts in UV-Vis absorption and emission spectra for metal complexes of this compound could not be located in the searched literature. Generally, the complexation of 8-hydroxyquinoline derivatives with metal ions leads to noticeable shifts in the electronic spectra. scirp.org These shifts are attributed to ligand-to-metal charge transfer (LMCT) bands and changes in the intra-ligand π-π* and n-π* transitions upon coordination. scirp.orgnih.gov The formation of a chelate ring often enhances fluorescence intensity due to increased molecular rigidity. scispace.com However, without experimental data for this compound, specific absorption maxima (λmax), molar absorptivity coefficients, and fluorescence quantum yields for its metal complexes cannot be provided.

Vibrational and NMR Spectroscopic Changes in Metal Complexes

Detailed reports on the vibrational (FTIR, Raman) and NMR spectroscopic changes for metal complexes of this compound are not available in the reviewed sources. In related 8-hydroxyquinoline complexes, FTIR spectra typically show the disappearance or shift of the phenolic O-H stretching band upon deprotonation and coordination to the metal ion. researchgate.net Shifts in the C=N stretching vibration of the quinoline ring are also indicative of coordination through the nitrogen atom. researchgate.net ¹H NMR spectroscopy of related compounds shows shifts in the signals of the aromatic protons upon complexation, providing insight into the coordination environment. beilstein-journals.org However, no specific vibrational frequencies or chemical shift data for complexes of this compound were found.

Stability Constants and Thermodynamic Aspects of Metal Chelation

Quantitative data regarding the stability constants (log K), and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the chelation of metal ions by this compound are not documented in the available literature. The stability of metal chelates with 8-hydroxyquinoline derivatives is influenced by factors including the nature of the metal ion, the basicity of the ligand's donor atoms, and the substituent groups on the quinoline ring. ias.ac.inmcmaster.ca Electron-withdrawing groups can affect the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby altering the stability of the resulting metal complexes. ias.ac.in Without dedicated potentiometric or spectrophotometric titration studies for this specific ligand, no stability or thermodynamic data can be presented.

Computational Chemistry and Theoretical Investigations of 1 7 Hydroxyquinolin 8 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules. researchgate.net

DFT is a widely used computational method to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 8-hydroxyquinoline (B1678124) and its derivatives, DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G* or 6-311G, have been employed to optimize molecular geometries. researchgate.netresearchgate.netmdpi.com These studies generally show that the quinoline (B57606) ring system is practically planar. researchgate.net The addition of an ethanone (B97240) group at the 8-position is not expected to significantly distort the planarity of the core bicyclic structure.

DFT calculations also reveal the electronic properties, such as charge distribution and molecular electrostatic potential (MEP). The MEP map identifies electron-rich and electron-poor regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. sci-hub.se For 8-HQ derivatives, the nitrogen atom and the phenolic oxygen atom are typically electron-rich sites, indicating their role in coordination and hydrogen bonding. sci-hub.se Natural Bond Orbital (NBO) analysis, another common computational tool, helps to understand the stability of the molecule arising from charge delocalization and hyperconjugative interactions. researchgate.netresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.sescispace.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | - | - | 4.52 researchgate.netresearchgate.net |

| 5-Chloro-8-hydroxyquinoline (5CL8HQ) | -7.72 | -5.20 | 2.52 uantwerpen.be |

| 8-Hydroxy-5-nitroquinoline (8H5NQ) | -8.35 | -5.40 | 2.95 uantwerpen.be |

Computational methods are highly effective in predicting and interpreting spectroscopic data. DFT calculations can accurately forecast the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. researchgate.net For 8-HQ and its derivatives, theoretical calculations have been used to assign specific vibrational modes, such as O-H, C=N, and C-O stretching frequencies, which show good correlation with experimental spectra. researchgate.netmdpi.comscirp.org For instance, the absence or shift of the O-H vibrational band upon metal binding in theoretical spectra can confirm the coordination of the hydroxyl group. scirp.org

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule. researchgate.net The calculated spectra for 8-HQ derivatives correspond to π→π* and n→π* transitions and are generally in good agreement with experimental measurements in various solvents. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for compounds like 8-HQ have also been performed, aiding in the structural elucidation and interpretation of experimental NMR data. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their motion and interactions with their environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net

MD simulations can be used to explore the conformational flexibility of 1-(7-Hydroxyquinolin-8-yl)ethan-1-one in different solvents. For the parent 8-HQ molecule, computational studies have investigated its behavior in various solvents, noting the important role of the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen atom. In polar protic solvents like water or ethanol (B145695), this bond is crucial for the stability of the predominant conformation. MD simulations can track the rotation of the ethanone group and the dynamics of hydrogen bonding interactions with solvent molecules, revealing how the molecule's shape and orientation fluctuate over time. Such simulations have been performed on 8-HQ derivatives to investigate their reactive properties in detail. researchgate.netresearchgate.net

A defining characteristic of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions. scirp.orgrroij.comscispace.com The nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group form a stable bidentate coordination site for a wide variety of metals, including Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. rroij.comscispace.com

Computational and Theoretical Investigations of this compound Fall Short of Specific Data

Despite extensive searches of scientific literature, specific computational and theoretical studies focusing exclusively on the chemical compound this compound, particularly concerning its reaction pathways and the in silico design of its functional analogs, remain elusive. The available body of research primarily addresses the broader class of 8-hydroxyquinolines, leaving a significant knowledge gap for this specific derivative.

General computational studies on 8-hydroxyquinoline and its derivatives have explored aspects such as metal chelation, anticancer properties, and potential as therapeutic agents. These studies often employ methods like Density Functional Theory (DFT) to understand electronic properties and reaction mechanisms. However, the influence of the ethan-1-one group at the 8-position and the hydroxyl group at the 7-position of the quinoline ring system in "this compound" has not been specifically investigated in the context of reaction pathways or rational drug design.

Consequently, without dedicated research on this particular compound, it is not possible to provide detailed research findings, data tables on transition states, activation energies, or principles for designing functional analogs based on its unique structure. The scientific community has yet to publish in-depth computational analyses that would shed light on the specific mechanistic and design aspects of this compound.

Further research is needed to explore the computational and theoretical chemistry of this compound to understand its chemical behavior and potential for developing novel functional molecules.

Advanced Material Science and Chemical Sensing Applications of 1 7 Hydroxyquinolin 8 Yl Ethan 1 One and Its Complexes

Optoelectronic Materials

Complexes derived from 1-(7-Hydroxyquinolin-8-yl)ethan-1-one and related 8-hydroxyquinoline (B1678124) compounds have garnered significant interest for their applications in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). rroij.comresearchgate.netscispace.comnih.gov

Metal complexes of 8-hydroxyquinoline and its derivatives are widely used as emissive and electron-transporting materials in OLEDs. rroij.comscispace.comnih.gov The aluminum complex of 8-hydroxyquinoline, Alq₃, is a canonical example of a highly efficient and stable green-light-emitting material used in OLEDs. wikipedia.org The coordination of the metal ion with the 8-hydroxyquinoline ligand results in complexes with high thermal stability and excellent photoluminescence properties, which are crucial for device performance and longevity. bohrium.com

The electroluminescent properties of these metal complexes can be tuned by modifying the substituents on the quinoline (B57606) ring or by changing the central metal ion. wikipedia.orgmdpi.com For example, introducing different functional groups can alter the emission color, quantum efficiency, and charge-transporting characteristics of the material. mdpi.com Zinc complexes of 8-hydroxyquinoline (Znq₂) and its derivatives are also being explored as promising materials for OLED applications. mdpi.com

While extensive research has focused on the fluorescent properties of this compound derivatives, information regarding their specific photochromic and thermochromic properties is less documented. However, the broader class of azodyes based on 7-hydroxyquinoline (B1418103) has been investigated for photo-induced tautomerism, where reversible isomerization upon light exposure leads to changes in optical properties, suggesting potential for molecular switches. beilstein-journals.orgbeilstein-journals.org

Separation Science and Analytical Chemistry Applications

The ability of 8-hydroxyquinoline and its derivatives to form stable and often insoluble chelate complexes with a wide variety of metal ions has made them valuable reagents in separation science and analytical chemistry for many years. rroij.comscispace.comnbinno.com These compounds can be used for the selective precipitation and extraction of metal ions from complex matrices. rroij.comscispace.com The selectivity of these separations can be controlled by carefully adjusting the pH of the solution. nbinno.com

In analytical chemistry, 8-hydroxyquinoline derivatives are employed as chromogenic and fluorogenic reagents for the spectrophotometric and fluorometric determination of metal ions. nbinno.com The formation of colored complexes allows for colorimetric analysis, while the fluorescence of certain metal chelates provides a basis for highly sensitive fluorometric assays. nbinno.com The application of these reagents extends to various fields, including environmental monitoring, industrial quality control, and clinical analysis. nih.govnbinno.com

Ligand-Assisted Extraction of Metal Ions

The compound this compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds, which are renowned for their potent metal-chelating properties. nih.govscispace.com This characteristic makes them highly effective ligands for the separation and extraction of metal ions from aqueous solutions. scispace.comrroij.com The fundamental mechanism involves the formation of stable, neutral metal complexes that are soluble in organic solvents, facilitating their transfer from an aqueous phase to an immiscible organic phase.

The chelating action of this compound, like its parent compound 8-HQ, arises from the presence of a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position. ajchem-a.comscirp.org The hydroxyl group's proton is displaced upon interaction with a metal ion, and the metal forms coordinate bonds with both the resulting phenoxide oxygen and the nitrogen atom, creating a stable five-membered chelate ring. rroij.comscirp.org This process transforms the hydrophilic, water-soluble metal ions into hydrophobic organometallic complexes. These complexes can then be efficiently extracted using a suitable organic solvent. The acetyl group at the 8-position can influence the ligand's solubility and the stability of the resulting metal complexes, potentially offering selectivity in extracting specific metal ions over others. Derivatives of 8-hydroxyquinoline have been successfully utilized in the liquid-liquid extraction of various metal ions, including uranium (as UO₂²⁺), demonstrating the versatility of this class of compounds in separation science. researchgate.net

Gravimetric Analysis and Spectrophotometric Determination of Metal Ions

The strong chelating ability of 8-hydroxyquinoline and its derivatives, including this compound, is a cornerstone of their application in analytical chemistry for the quantitative determination of metal ions. scispace.comrroij.com These methods are valued for their sensitivity and accuracy.

Gravimetric Analysis: In gravimetric analysis, 8-hydroxyquinoline derivatives are used as precipitating agents. scispace.comrroij.com When a solution of the ligand is added to a sample containing metal ions under controlled pH conditions, it forms insoluble metal-ligand complexes that precipitate out of the solution. rroij.com The precipitate can be filtered, washed, dried, and weighed. From the weight of the stable, well-defined precipitate, the amount of the metal ion in the original sample can be accurately calculated. This technique has been historically significant for the determination of numerous metals, including aluminum and beryllium. nist.gov The formation of these insoluble chelates provides a reliable method for separating and quantifying metal ions from complex matrices. nist.gov

Spectrophotometric Determination: Many of the metal complexes formed with 8-hydroxyquinoline derivatives are intensely colored and exhibit strong absorption in the UV-Visible region of the electromagnetic spectrum. scirp.orgresearchgate.net This property is exploited for the spectrophotometric determination of metal ions. The intensity of the color, or the absorbance of the solution, is directly proportional to the concentration of the metal complex, according to the Beer-Lambert law. By measuring the absorbance at a specific wavelength (λmax), the concentration of the metal ion can be determined. ajchem-a.comscirp.org This method is highly sensitive and is used to measure trace amounts of metals. The stoichiometry and formation constants of these complexes can also be determined using spectrophotometric techniques. ajchem-a.comscirp.org

| Analytical Technique | Principle of Operation | Metals Commonly Analyzed with 8-HQ Derivatives |

|---|---|---|

| Gravimetric Analysis | Formation of a stable, insoluble metal-ligand precipitate that can be weighed. rroij.com | Al³⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Be²⁺ rroij.comnist.gov |

| Spectrophotometry | Formation of a colored metal-ligand complex whose absorbance is measured. scirp.org | Co²⁺, Ni²⁺, Cu²⁺, Ag⁺ ajchem-a.comscirp.orgresearchgate.net |

Corrosion Inhibition in Material Protection

Derivatives of 8-hydroxyquinoline, including this compound, have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netmdpi.com Their efficacy stems from their molecular structure, which contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons and aromatic quinoline rings. najah.edusemanticscholar.org These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Adsorption Mechanisms on Metal Surfaces

The protective action of this compound against corrosion is achieved through its adsorption onto the metal surface, a process that can involve two primary mechanisms: physisorption and chemisorption. researchgate.netresearchgate.net

Physisorption (Physical Adsorption): This mechanism involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom of the quinoline ring can become protonated, leading to a cationic species that can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair of electrons on the nitrogen and oxygen atoms of the this compound molecule can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming stable coordinate bonds. najah.edumdpi.com Additionally, the π-electrons of the aromatic quinoline ring can interact with the metal surface. najah.edu This chemical bonding results in a durable, protective film.

Studies have shown that the adsorption of 8-hydroxyquinoline derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. mdpi.comqu.edu.qanih.gov The combination of physisorption and chemisorption provides comprehensive surface coverage and a robust barrier against corrosive attack. researchgate.netmdpi.com

Electrochemical and Surface Characterization of Inhibited Materials

The performance and mechanism of corrosion inhibitors like this compound are evaluated using a combination of electrochemical and surface analysis techniques.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique measures the change in corrosion potential (Ecorr) and corrosion current density (icorr) when the inhibitor is added. mdpi.com For 8-hydroxyquinoline derivatives, it has been observed that they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. mdpi.comqu.edu.qa A significant decrease in icorr indicates effective inhibition. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. najah.edu In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. researchgate.net The increase in Rct signifies a slowing of the corrosion rate, and the decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the adsorbing inhibitor molecules. researchgate.net

Surface Characterization:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the surface typically shows significant damage, such as pitting and roughness. mdpi.com In the presence of this compound, SEM images confirm the formation of a protective film, resulting in a much smoother and less damaged surface. mdpi.com

| Technique | Key Findings for 8-HQ Inhibitors | Reference |

|---|---|---|

| Potentiodynamic Polarization (PDP) | Acts as a mixed-type inhibitor, reducing both anodic and cathodic currents. Inhibition efficiency can exceed 90%. | qu.edu.qanih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Increases charge transfer resistance (Rct) and decreases double-layer capacitance (Cdl), indicating the formation of a protective adsorbed layer. | mdpi.comnajah.edu |

| Scanning Electron Microscopy (SEM) | Confirms a smoother surface with significantly less corrosion damage in the presence of the inhibitor. | mdpi.com |

Molecular Switches and Logic Gates Based on Proton Transfer or Metal Coordination

The unique chemical properties of this compound, specifically its ability to interact with metal ions and protons, make it a candidate for the development of molecular-level switches and logic gates. nih.gov These are fundamental components of molecular computing, where chemical inputs are processed to produce a specific output signal, often optical (e.g., fluorescence). mdpi.comnih.gov

The operating principle relies on the ability of the molecule to exist in at least two distinct states with different physical properties (e.g., "ON" and "OFF"). The transition between these states is triggered by an external chemical stimulus.

Metal Coordination: The 8-hydroxyquinoline moiety is weakly fluorescent on its own. scispace.comrroij.com However, upon chelation with certain metal ions (such as Zn²⁺ or Al³⁺), its fluorescence is significantly enhanced. rroij.com This is due to the formation of a rigid complex structure that restricts intramolecular vibrations and inhibits non-radiative decay pathways. scispace.com This phenomenon can be used to create a simple "OFF-ON" fluorescent switch. The absence of the metal ion is the "OFF" state (low fluorescence), and the presence of the metal ion (Input 1) is the "ON" state (high fluorescence). The process is often reversible by adding a stronger chelating agent like EDTA, which removes the metal ion and switches the fluorescence back "OFF". nih.gov

Proton Transfer (pH Sensitivity): The fluorescence and absorption properties of the molecule can also be sensitive to pH. The protonation or deprotonation of the phenolic hydroxyl group and the quinoline nitrogen atom can alter the electronic structure of the molecule, thereby changing its optical output. This allows for the use of H⁺ or OH⁻ ions as chemical inputs to switch the state of the molecule.

By combining these responses, more complex logic gates can be designed. mdpi.com For example, an AND logic gate could be constructed where a high fluorescence output is only produced when both a specific metal ion (Input A) AND a specific pH range (Input B) are present. rsc.org Similarly, an INHIBIT gate could be designed where the fluorescence produced by a metal ion (Input A) is quenched or turned "OFF" by the addition of another species, like a specific anion (Input B). nih.govnih.gov The ability to control the optical properties of this compound through specific chemical inputs forms the basis for its potential application in molecular information processing. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(7-Hydroxyquinolin-8-yl)ethan-1-one, and how can reaction progress be monitored methodologically?

Answer: The synthesis typically involves constructing the quinoline core followed by introducing the ethanone moiety. A generalized approach includes:

- Step 1 : Formation of the quinoline backbone via Friedländer or Skraup synthesis, with hydroxylation at the 7-position.

- Step 2 : Functionalization at the 8-position using acetylating agents (e.g., acetyl chloride under basic conditions).

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track intermediates. Final characterization employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation and <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., acetyl group integration and hydroxyl proton shifts) .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Identify the hydroxyl proton (δ ~10–12 ppm, broad) and acetyl methyl group (δ ~2.5–2.8 ppm). Aromatic protons in the quinoline ring appear between δ 7.5–9.0 ppm .

- <sup>13</sup>C NMR: Confirm the carbonyl carbon (δ ~195–205 ppm) and quinoline carbons (δ ~110–160 ppm).

- Mass Spectrometry : HRMS provides exact mass (±0.001 Da) to validate molecular formula (e.g., C11H9NO2).

- IR Spectroscopy : Detect O–H stretching (~3200–3600 cm<sup>−1</sup>) and carbonyl (C=O) absorption (~1680–1720 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve molecular structure and hydrogen-bonding patterns in this compound?

Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing or Patterson methods.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. Key parameters:

- Validation : Check CIF files with PLATON for missed symmetry or voids.

Q. What computational strategies are used to model this compound’s interactions with biological targets, and how are these models validated experimentally?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases). Parameters:

- Grid box centered on active sites.

- Scoring functions (e.g., Glide XP) rank ligand-receptor affinities.

- Molecular Dynamics (MD) : Run GROMACS simulations (50–100 ns) to assess complex stability (RMSD < 2 Å).

- Validation :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding constants (Kd).

- Cellular assays (e.g., IC50 measurements) correlate computational predictions with bioactivity .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

Answer:

- Spectral Discrepancies :

- Repeat experiments under standardized conditions (solvent, temperature).

- Compare with HSQC/HMBC for <sup>13</sup>C–<sup>1</sup>H correlation to resolve ambiguous assignments .

- Crystallographic Ambiguities :

- Re-refine data with alternative space groups.

- Validate hydrogen-atom positions using difference Fourier maps .

Q. What experimental precautions are critical for handling hygroscopicity or oxidative degradation of this compound during storage?

Answer:

- Storage : Argon-purged desiccators with silica gel (RH < 10%).

- Handling : Perform reactions under inert atmosphere (N2/Ar) in anhydrous solvents (e.g., THF over molecular sieves).

- Stability Monitoring : Periodic <sup>1</sup>H NMR checks (e.g., new peaks at δ 1.2–1.5 ppm indicate acetyl hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.